

# Trityl Azide: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Trityl azide

Cat. No.: B087481

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An in-depth exploration of the chemical properties, structure, synthesis, and reactivity of **trityl azide**, a versatile reagent in organic synthesis.

This technical guide provides a detailed overview of **trityl azide** (azidotriphenylmethane), a key reagent in synthetic chemistry. With its unique structural features, **trityl azide** serves as a valuable tool for the introduction of the azide functionality in a variety of molecular scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical and physical properties, detailed experimental protocols, and an examination of its reactivity and safety considerations.

## Core Chemical Properties and Structure

**Trityl azide** is a colorless, crystalline solid.<sup>[1]</sup> The bulky trityl group significantly influences its physical and chemical properties, rendering it a sterically hindered and relatively stable organic azide. While it is known to be sensitive to shock and heat, some sources indicate it is not impact-sensitive and its decomposition occurs at temperatures above 110°C.<sup>[1][2]</sup>

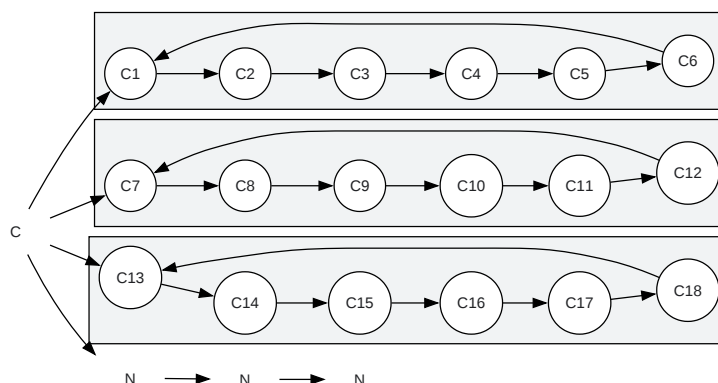
## Physicochemical Data

A summary of the key physicochemical properties of **trityl azide** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>19</sub> H <sub>15</sub> N <sub>3</sub>	[1][3]
Molecular Weight	285.34 g/mol	[1][3]
Melting Point	61-62 °C	[1][4][5]
Boiling Point	90-100 °C	[4]
Appearance	White to pale yellow crystalline solid	[1][6]
IUPAC Name	Azidotriphenylmethane	
Synonyms	Triphenylmethyl azide, (Azidomethyl)benzene	[1][5]
CAS Number	14309-25-2	[1][3]
SMILES	<chem>N=[N+]=[N-]C(c1ccccc1)(c2ccccc2)c3ccccc3</chem>	
InChI Key	OZHQKHFCZDKWFC-UHFFFAOYSA-N	

## Structural Representation

The structure of **trityl azide** is characterized by a central quaternary carbon atom bonded to three phenyl rings and an azide functional group.



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**Figure 1:** Chemical structure of **trityl azide**.

## Synthesis of Trityl Azide

The most common method for the synthesis of **trityl azide** involves the nucleophilic substitution of trityl chloride with an azide salt, typically sodium azide. The reaction is generally carried out in an aprotic polar solvent.

## Experimental Protocol: Synthesis from Trityl Chloride and Sodium Azide

This protocol is adapted from established literature procedures.[\[2\]](#)[\[3\]](#)

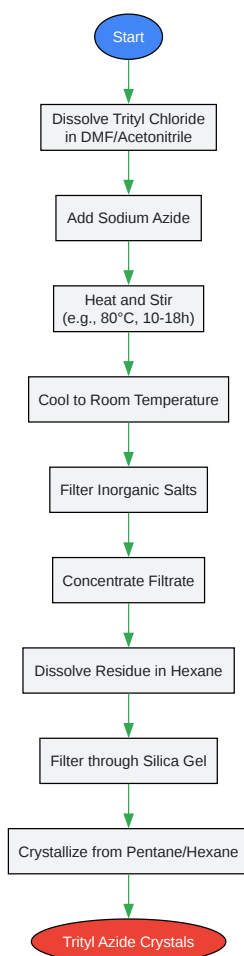
Materials:

- Trityl chloride (1.0 eq)
- Sodium azide (2.1-2.5 eq)
- Anhydrous dimethylformamide (DMF) or acetonitrile
- Toluene
- Hexane
- Pentane
- Silica gel

Procedure:

- To a solution of trityl chloride in anhydrous DMF or acetonitrile, add sodium azide.
- The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours.[\[3\]](#)  
In some procedures, a second portion of sodium azide is added to drive the reaction to completion.[\[3\]](#)
- After cooling to room temperature, the inorganic salts are removed by filtration.

- The filtrate is concentrated under reduced pressure.
- The residue is dissolved in a minimal amount of a non-polar solvent like hexane and filtered through a pad of silica gel to remove polar impurities.[2]
- The product is crystallized from a suitable solvent system, such as pentane or hexane, to yield **trityl azide** as a crystalline solid.[2]



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**Figure 2:** Experimental workflow for the synthesis of **trityl azide**.

## Reactivity and Applications

**Trityl azide** is primarily used as a reagent for the introduction of the azide group into organic molecules. The steric bulk of the trityl group can offer regioselectivity in certain reactions.

## Nucleophilic Azide Source

**Trityl azide** can serve as a source of the azide nucleophile in substitution reactions, particularly for the synthesis of other azide compounds from corresponding amines.<sup>[1]</sup>

## Cycloaddition Reactions

While organic azides are well-known for their participation in [3+2] cycloaddition reactions (click chemistry), **trityl azide** is reported to be a relatively unreactive partner in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), likely due to steric hindrance from the bulky trityl group.<sup>[2]</sup>

## Spectroscopic Characterization

The structure of **trityl azide** can be confirmed using standard spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum of **trityl azide** in d6-DMSO shows multiplets in the aromatic region, typically around  $\delta$  7.2-7.4 ppm, corresponding to the protons of the three phenyl rings.<sup>[2]</sup>
- <sup>13</sup>C NMR: The carbon NMR spectrum in d6-DMSO exhibits signals for the aromatic carbons and a characteristic signal for the quaternary carbon attached to the azide group at approximately  $\delta$  77 ppm.<sup>[2]</sup>

### Infrared (IR) Spectroscopy

The IR spectrum of **trityl azide** displays a characteristic strong, sharp absorption band for the asymmetric stretching vibration of the azide group ( $N_3$ ) in the region of 2100-2170  $cm^{-1}$ .

## Safety and Handling

**Trityl azide** is a potentially hazardous material and should be handled with appropriate safety precautions. It is reported to be sensitive to shock and heat.<sup>[1]</sup> Standard personal protective equipment, including safety glasses, lab coat, and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Due to the

potential for explosive decomposition of azides, it is crucial to avoid contact with heavy metals and strong acids.

## Conclusion

**Trityl azide** is a valuable reagent for the introduction of the azide functionality in organic synthesis. Its synthesis is straightforward, and its chemical properties are largely dictated by the sterically demanding trityl group. While its reactivity in certain cycloaddition reactions is limited, it remains a useful tool for specific synthetic transformations. Researchers and professionals in drug development should be aware of its properties, synthetic methods, and safety considerations to effectively and safely utilize this compound in their work.

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